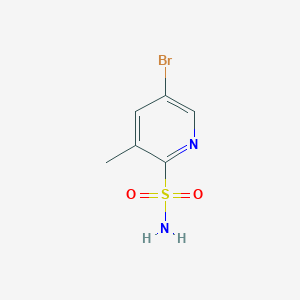5-Bromo-3-methylpyridine-2-sulfonamide
CAS No.: 1515251-75-8
Cat. No.: VC4572821
Molecular Formula: C6H7BrN2O2S
Molecular Weight: 251.1
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1515251-75-8 |
|---|---|
| Molecular Formula | C6H7BrN2O2S |
| Molecular Weight | 251.1 |
| IUPAC Name | 5-bromo-3-methylpyridine-2-sulfonamide |
| Standard InChI | InChI=1S/C6H7BrN2O2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |
| Standard InChI Key | GTWBCQYSNGRGBK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1S(=O)(=O)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of this compound is 5-bromo-3-methylpyridine-2-sulfonamide, and its canonical SMILES representation is . The presence of bromine enhances lipophilicity and metabolic stability, while the sulfonamide group facilitates hydrogen bonding with biological targets. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.1 g/mol | |
| XLogP3 | 1.9 (estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
The compound’s crystallinity and solubility profile remain under investigation, though analogs such as 5-bromo-N-alkylthiophene-2-sulfonamides demonstrate moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-bromo-3-methylpyridine-2-sulfonamide typically involves sequential functionalization of the pyridine ring. A representative approach, adapted from methods for analogous sulfonamides, includes:
-
Sulfonation of 3-methylpyridine: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at the 2-position.
-
Amination: Treatment with aqueous ammonia yields 3-methylpyridine-2-sulfonamide.
-
Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position .
A patent detailing the Ullmann coupling of 3-methylpyridine-2-sulfonamide with halogenated pyridines (e.g., 5-bromo-2-methoxypyridine) under microwave irradiation provides insights into scalable production. Optimal conditions include cesium carbonate as a base, cuprous iodide as a catalyst, and DMF as a solvent at 150°C, achieving yields up to 60% .
Reaction Conditions and Yield Optimization
Key parameters influencing yield and purity:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | CuI (0.5 equiv) | Increases coupling efficiency |
| Base | CsCO (2.0 equiv) | Neutralizes HBr byproduct |
| Solvent | DMF | Enhances solubility |
| Temperature | 150°C (microwave) | Accelerates reaction kinetics |
Prolonged reaction times (>24 hours) or excess brominating agents may lead to over-bromination, necessitating careful stoichiometric control .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-3-methylpyridine-2-sulfonamide | Bromine at C5, methyl at C3 | Potential antibacterial agent |
| N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide | Fluorobenzamide moiety | Anticancer (EC = 1.2 μM) |
| 5-Bromo-N-alkylthiophene-2-sulfonamide | Thiophene core, alkyl chain | MIC = 0.39 μg/mL against NDM-1 K. pneumoniae |
The bromine atom in 5-bromo-3-methylpyridine-2-sulfonamide may confer superior target binding compared to non-halogenated analogs, as seen in comparative molecular docking studies .
Applications in Drug Development
Antibacterial Agents
Given the rise of multidrug-resistant Gram-negative pathogens, this compound’s ability to inhibit metallo-β-lactamases positions it as a candidate for adjuvant therapy. Synergistic studies with carbapenems or β-lactamase inhibitors could enhance its clinical relevance .
Intermediate for Hybrid Molecules
The sulfonamide group serves as a handle for further functionalization. For instance, coupling with fluoroquinolones or aminoglycosides may yield dual-action antibiotics with expanded spectra .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume